2-(Isocyano(tosyl)methyl)naphthalene

Organic Synthesis Heterocyclic Chemistry Synthon Design

Researchers often face rate-limiting α-alkylation optimization when using unsubstituted TosMIC for naphthalene-containing heterocycles. This α-(naphthalen-2-yl) TosMIC derivative eliminates that bottleneck, providing a pre-installed naphthyl group for direct Van Leusen cycloadditions. - Directly installs the naphthalene moiety into imidazoles and oxazoles without post-cyclization aryl coupling. - Enables systematic SAR evaluation of steric/electronic aryl effects alongside the 1-naphthyl isomer (CAS 263389-18-0). - Supplied at ≥95% purity with batch-specific QC documentation (NMR, HPLC) for reliable procurement.

Molecular Formula C19H15NO2S
Molecular Weight 321.4 g/mol
CAS No. 263389-20-4
Cat. No. B1303630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isocyano(tosyl)methyl)naphthalene
CAS263389-20-4
Molecular FormulaC19H15NO2S
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C(C2=CC3=CC=CC=C3C=C2)[N+]#[C-]
InChIInChI=1S/C19H15NO2S/c1-14-7-11-18(12-8-14)23(21,22)19(20-2)17-10-9-15-5-3-4-6-16(15)13-17/h3-13,19H,1H3
InChIKeyRHYRPXMKRMBYNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Isocyano(tosyl)methyl)naphthalene: Compound Overview


2-(Isocyano(tosyl)methyl)naphthalene (CAS 263389-20-4) belongs to the class of α-substituted p-tosylmethyl isocyanides (TosMIC derivatives), which are privileged polyfunctional reagents integrating an isocyano group, a sulfonyl moiety, and an acidic α-carbon within a single scaffold . This compound features a naphthalen-2-yl group at the α-position of the TosMIC core, resulting in a molecular formula of C19H15NO2S and a molecular weight of 321.39 g/mol . It is commercially available as a research intermediate, typically supplied at ≥95% purity with available batch-specific QC documentation including NMR and HPLC .

1
Workflow

Pre-functionalized α-aryl TosMIC for direct heterocyclization

2
Selection Context

Targets naphthalene-fused azole synthesis without in situ alkylation

3
Procurement Logic

Batch-specific QC documentation supports synthetic reproducibility

2-(Isocyano(tosyl)methyl)naphthalene vs. Generic TosMIC


While the parent compound p-tosylmethyl isocyanide (TosMIC) is a versatile synthon for cyclization and sulfonylation reactions [1], its unsubstituted α-carbon necessitates in situ deprotonation and alkylation steps that can be rate-limiting and introduce side reactions when targeting specific scaffolds. The α-substituted TosMIC derivatives represent a distinct class of pre-functionalized building blocks that enable direct access to elaborated heterocyclic architectures without requiring the α-alkylation optimization inherent to parent TosMIC protocols [1]. Substitution of the α-position with a naphthalen-2-yl group (as in 263389-20-4) is not interchangeable with other α-aryl TosMIC derivatives due to differences in steric demand, electronic properties of the aryl substituent, and the resulting reactivity profile in cycloaddition and heterocyclization reactions .

Parent TosMIC

Unsubstituted α-carbon requires sequential deprotonation and alkylation, which may shift yield profile and introduce side products. Direct replacement is not supported without route re-optimization.

1-Naphthyl Isomer

Positional isomer (CAS 263389-18-0) differs in steric demand and electronic conjugation. Reactivity and regiochemical outcome may not transfer between 1-naphthyl and 2-naphthyl scaffolds.

Other α-Aryl Analogs

Pyridyl or substituted-phenyl TosMIC derivatives diverge in molecular architecture. The final heterocyclic core is defined by the α-substituent; substitution alters the product scaffold.

2-(Isocyano(tosyl)methyl)naphthalene: α-Aryl Synthon Evidence


Positional Isomer Differentiation: 2-Naphthyl vs. 1-Naphthyl

The target compound (263389-20-4) incorporates a naphthalen-2-yl group at the α-position, in contrast to its positional isomer 1-(isocyano(tosyl)methyl)naphthalene (CAS 263389-18-0), which bears a naphthalen-1-yl substituent [1]. This positional difference is not cosmetic; the 2-naphthyl group exhibits distinct electronic conjugation and reduced peri-interactions compared to the 1-naphthyl isomer, factors known to influence both the stability of the α-carbanion intermediate and the regiochemical outcomes in subsequent cyclization reactions .

Positional Isomer Differentiation
Class-level inference
Target: Naphthalen-2-yl group vs. Naphthalen-1-yl isomer (CAS 263389-18-0). Electronic conjugation and peri-interaction profile differ.
Positional substitution governs steric and electronic outcomes in cyclization. Isomers are not interchangeable for scaffold-oriented synthesis.
Quantitative reactivity comparison not available in public domain. Reported structural distinction only.
Organic Synthesis Heterocyclic Chemistry Synthon Design

Scaffold Comparison: Naphthalene vs. Heteroaromatic Analogs

Among α-substituted TosMIC derivatives, the nature of the α-substituent dictates the heterocyclic framework ultimately generated. The target compound (C19H15NO2S, MW 321.39) provides a naphthalene moiety for constructing naphthalene-fused heterocycles , whereas analogs such as 2-(isocyano(tosyl)methyl)pyridine (C14H12N2O2S, MW 272.32) incorporate a pyridine ring enabling access to pyridine-containing heterocyclic systems . TosMIC derivatives bearing substituted phenyl groups—such as 1-(isocyano(tosyl)methyl)-2-methylbenzene (C16H15NO2S, MW 285.36) or 4-(isocyano(tosyl)methyl)-1,2-dimethoxybenzene (C17H17NO4S, MW 331.39)—offer further distinct substitution patterns for divergent heterocyclic outputs [1].

Scaffold Comparison: Naphthalene vs. Analogs
Class-level inference
Naphthalen-2-yl (MW 321.39) vs. pyridin-2-yl (MW 272.32), 2-methylphenyl (MW 285.36), and 3,4-dimethoxyphenyl (MW 331.39) α-substituted TosMIC derivatives.
α-Substituent identity templates the final heterocyclic product. Selection must align with the target heterocyclic architecture.
Molecular weight differences reported; reactivity variation is substituent-dependent.
Medicinal Chemistry Heterocycle Synthesis Building Block Selection

Synthetic Efficiency: Pre-Functionalized vs. In Situ Alkylation

The use of pre-functionalized α-aryl TosMIC derivatives eliminates the α-alkylation step required when employing unsubstituted TosMIC (p-tosylmethyl isocyanide) . While parent TosMIC requires in situ deprotonation and subsequent reaction with an electrophilic aryl halide or equivalent to introduce the α-aryl group, the target compound provides the naphthalen-2-yl substituent pre-installed. Literature precedent demonstrates that such α-aryl TosMIC derivatives are directly employed in cyclization reactions to generate α-aryl-substituted heterocycles without the additional synthetic operation and associated yield losses of sequential protocols [1].

Synthetic Efficiency
Supporting evidence
Pre-installed α-naphthalen-2-yl group enables direct cyclization. At minimum one synthetic step eliminated relative to parent TosMIC protocols.
Pre-functionalization supports overall synthetic efficiency by avoiding sequential α-arylation and associated yield loss.
No direct head-to-head yield data available; step-count advantage reported.
Synthetic Methodology Process Chemistry Reaction Efficiency

Commercial Purity Benchmarking: α-Aryl TosMIC Derivatives

The target compound is supplied with a minimum purity specification of 95% (HPLC) and is accompanied by batch-specific QC documentation including NMR, HPLC, and GC as applicable . This specification is comparable to other commercially available α-aryl TosMIC derivatives in the same product class, including 1-(isocyano(tosyl)methyl)naphthalene (95% purity) and 1-(isocyano(tosyl)methyl)-2-methylbenzene (≥97% purity by HPLC) [1]. The availability of batch-specific analytical documentation (NMR, HPLC) is a key procurement consideration for reproducibility in research applications .

Commercial Purity Benchmarking
Cross-study comparable
≥95% purity (HPLC) with batch-specific NMR, HPLC, and GC documentation. Comparable to class purity range (95–97%).
Procurement differentiation depends on QC documentation and batch traceability, not nominal purity alone.
Supplier specifications; independent verification may be needed for critical applications.
Chemical Procurement Quality Control Research Reagent Specification

2-(Isocyano(tosyl)methyl)naphthalene: Application Scenarios


2-Naphthyl Imidazole & Oxazole Synthesis via Van Leusen Reaction

This compound is optimally suited for the synthesis of imidazoles and oxazoles bearing a naphthalen-2-yl substituent at the position derived from the α-carbon of the TosMIC scaffold. In Van Leusen-type cycloaddition reactions with imines or aldehydes, the pre-installed naphthalen-2-yl group is incorporated directly into the heterocyclic core, enabling access to naphthalene-containing azole libraries that are not directly obtainable from unsubstituted TosMIC without additional synthetic manipulation [1].

Naphthalene-Fused Polyheterocycles in Medicinal Chemistry

When the target pharmacophore requires a naphthalene moiety fused or directly attached to a nitrogen-containing heterocycle (imidazole, oxazole, pyrrole), 2-(isocyano(tosyl)methyl)naphthalene provides a direct entry point [1]. The naphthalene substructure is a privileged scaffold in medicinal chemistry, and the ability to install it as part of the TosMIC-derived heterocyclization step avoids the need for post-cyclization aryl coupling reactions .

SAR Studies of α-Aryl Heterocyclic Series

In SAR campaigns exploring the effect of aryl substitution on heterocyclic core activity, this compound serves as a specific member of an α-aryl TosMIC derivative library [1]. Procurement of the 2-naphthyl variant (CAS 263389-20-4) alongside the 1-naphthyl isomer (CAS 263389-18-0) and other aryl-substituted analogs enables systematic evaluation of how the aryl group's steric and electronic properties modulate biological activity .

Application
Selection Property
Validation Focus
2-Naphthyl Azole Synthesis
Pre-installed 2-naphthyl group for Van Leusen cycloaddition
Direct incorporation into imidazole and oxazole cores without post-cyclization coupling
Naphthalene-Fused Heterocycle Libraries
Naphthalene-containing TosMIC scaffold
Building block for nitrogen-containing fused-ring systems in discovery research
SAR of α-Aryl Series
2-Naphthyl variant within TosMIC derivative library
Systematic evaluation of steric and electronic effects on biological activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Isocyano(tosyl)methyl)naphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.